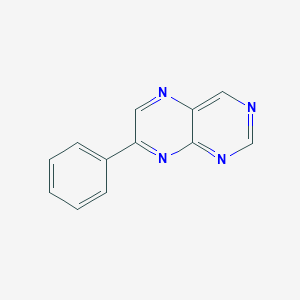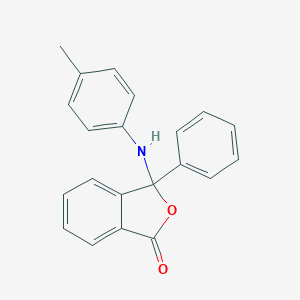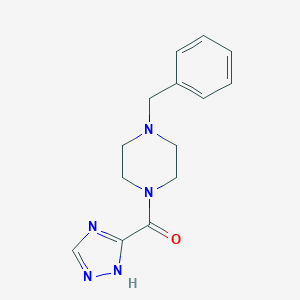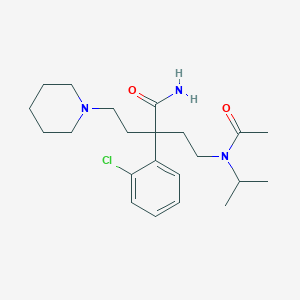
7-Phenylpteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenylpteridine is a heterocyclic compound that belongs to the class of pteridines. It is a derivative of pterin, which is an important compound in the biosynthesis of tetrahydrobiopterin. 7-Phenylpteridine has attracted significant attention in scientific research due to its potential applications in various fields, including medicine and biology.
Scientific Research Applications
7-Phenylpteridine has been widely studied for its potential applications in various fields. In medicine, it has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases, such as Parkinson's disease. It has also been investigated for its potential anti-cancer properties. In biology, 7-Phenylpteridine has been used as a fluorescent probe to detect the presence of nitric oxide. It has also been studied for its role in the biosynthesis of tetrahydrobiopterin.
Mechanism of Action
The mechanism of action of 7-Phenylpteridine is not fully understood. However, it is believed to exert its neuroprotective effects by increasing the levels of tetrahydrobiopterin, which is an important cofactor for the production of neurotransmitters, such as dopamine and serotonin. It has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
7-Phenylpteridine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of tetrahydrobiopterin, which can improve the production of neurotransmitters and reduce oxidative stress. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Phenylpteridine in lab experiments is its neuroprotective effects, which can be useful in studying neurodegenerative diseases. It can also be used as a fluorescent probe to detect the presence of nitric oxide. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 7-Phenylpteridine. One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study its role in the biosynthesis of tetrahydrobiopterin and its effects on neurotransmitter production. Additionally, further research is needed to fully understand the mechanism of action of 7-Phenylpteridine and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 7-Phenylpteridine can be achieved through various methods. One of the most common methods is the condensation of 2-amino-4-phenyl-6-hydroxypyrimidine with formic acid. Another method involves the reaction of 2-amino-4-phenylpyrimidine with 2,4-dichloro-5-nitropyrimidine in the presence of a base. The yield of 7-Phenylpteridine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst.
properties
Molecular Formula |
C12H8N4 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
7-phenylpteridine |
InChI |
InChI=1S/C12H8N4/c1-2-4-9(5-3-1)10-7-14-11-6-13-8-15-12(11)16-10/h1-8H |
InChI Key |
DOKUXKCHVYVEKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)

![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)


![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)


